

Spectroscopic Profile of 1-Bromo-4-pentylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-pentylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **1-Bromo-4-pentylbenzene**. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, materials science, and drug development by presenting key spectroscopic information in a structured and accessible format. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such spectra, and logical workflow diagrams to guide spectroscopic analysis.

Chemical Structure and Properties

1-Bromo-4-pentylbenzene is an organic compound with the chemical formula $C_{11}H_{15}Br$.^[1] It consists of a benzene ring substituted with a bromine atom and a pentyl group at the para position. This structure makes it a useful intermediate in various chemical syntheses.

Chemical Structure:

Caption: 2D Structure of **1-Bromo-4-pentylbenzene**.

Spectroscopic Data

While experimental spectra for **1-Bromo-4-pentylbenzene** are available in databases such as SpectraBase, this guide presents predicted spectroscopic data to provide a baseline for

analysis.^{[2][3]} This data has been generated using computational chemistry methods.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of **1-Bromo-4-pentylbenzene** provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.39	Doublet	2H	Ar-H (ortho to Br)
~7.00	Doublet	2H	Ar-H (ortho to pentyl)
~2.55	Triplet	2H	Ar-CH ₂ -
~1.59	Multiplet	2H	-CH ₂ -
~1.32	Multiplet	4H	-CH ₂ -CH ₂ -
~0.89	Triplet	3H	-CH ₃

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum reveals the different carbon environments within **1-Bromo-4-pentylbenzene**.

Chemical Shift (ppm)	Assignment
~141.8	Ar-C (para to Br)
~131.5	Ar-C (ortho to Br)
~130.3	Ar-C (ortho to pentyl)
~119.9	Ar-C (ipso to Br)
~35.3	Ar-CH ₂ -
~31.5	-CH ₂ -
~31.0	-CH ₂ -
~22.5	-CH ₂ -
~14.0	-CH ₃

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum indicates the presence of key functional groups in **1-Bromo-4-pentylbenzene**.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3080-3020	Medium	C-H Stretch	Aromatic
~2955-2850	Strong	C-H Stretch	Aliphatic (Pentyl)
~1590	Medium	C=C Stretch	Aromatic Ring
~1485	Strong	C=C Stretch	Aromatic Ring
~1070	Strong	C-Br Stretch	Aryl Halide
~820	Strong	C-H Bend	p-Disubstituted Benzene

Mass Spectrometry (Predicted)

The predicted mass spectrum of **1-Bromo-4-pentylbenzene** shows the molecular ion peak and expected fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak is expected.

m/z	Relative Intensity (%)	Assignment
228	~98	[M+2] ⁺ (with ⁸¹ Br)
226	100	[M] ⁺ (with ⁷⁹ Br)
171/169	High	[M - C ₄ H ₉] ⁺
147	Moderate	[C ₁₁ H ₁₅] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

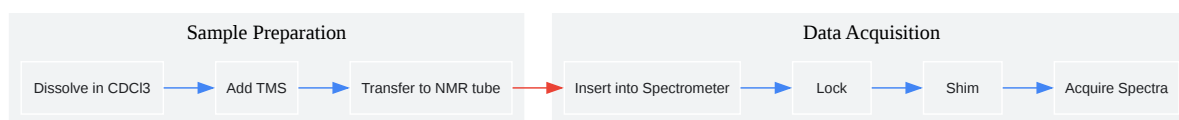
Sample Preparation:

- Dissolve 5-10 mg of **1-Bromo-4-pentylbenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.

- Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard pulse programs are used for both one-dimensional experiments.



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Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- As **1-Bromo-4-pentylbenzene** is a liquid at room temperature, a neat spectrum can be obtained.
- Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition:

- Place the salt plates in the sample holder of the FTIR spectrometer.
- Acquire the background spectrum (of the clean salt plates).
- Acquire the sample spectrum. The instrument's software will automatically subtract the background.

Mass Spectrometry (MS)

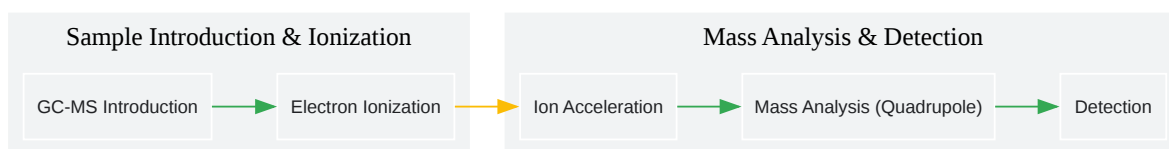
Sample Introduction and Ionization:

- The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.

- In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to lose an electron and form a molecular ion (M^+) and fragment ions.

Mass Analysis and Detection:

- The ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.



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Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **1-Bromo-4-pentylbenzene**. The tabulated predicted data serves as a useful reference for compound identification and quality control. The detailed experimental protocols offer practical guidance for researchers to obtain their own high-quality spectroscopic data. The logical workflow diagrams provide a clear visual representation of the steps involved in spectroscopic analysis. This comprehensive resource is designed to support the work of professionals in the fields of chemical research and development.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. 1-Bromo-4-pentylbenzene | C₁₁H₁₅Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
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